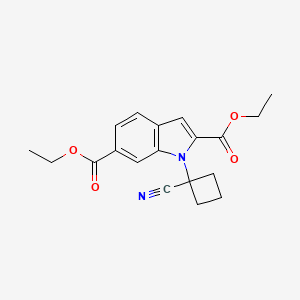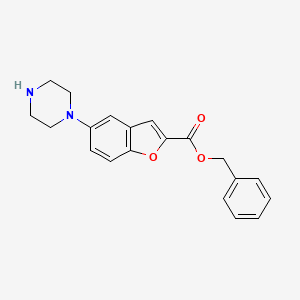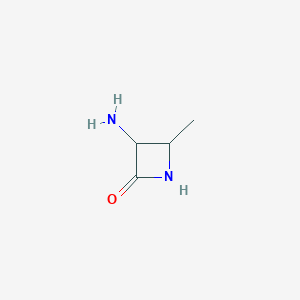
3-Amino-4-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-methylazetidin-2-one: is a monocyclic β-lactam compound with the molecular formula C4H8N2O. This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of an amino group at the third position and a methyl group at the fourth position makes this compound unique and of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylazetidin-2-one typically involves the Staudinger cycloaddition reaction. This method is favored for its efficiency in forming the β-lactam ring. The reaction involves the condensation of an imine with a ketene, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 3-Amino-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound, such as 3-amino-4-methylazetidine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 3-Amino-4-methylazetidin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its β-lactam ring structure is similar to that of many antibiotics, making it a candidate for developing new antibacterial agents .
Medicine: The compound’s potential as an antibacterial agent is of significant interest. Research is ongoing to explore its efficacy against various bacterial strains and its potential use in combination therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of other compounds makes it valuable in various manufacturing processes .
作用机制
The mechanism of action of 3-Amino-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound’s β-lactam ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacterial cell .
Molecular Targets and Pathways Involved:
Penicillin-Binding Proteins (PBPs): The primary targets of this compound.
Peptidoglycan Synthesis Pathway: The compound disrupts this pathway, leading to bacterial cell death.
相似化合物的比较
3-Amino-2-methylazetidin-4-one: Another β-lactam compound with a different substitution pattern.
4-Amino-3-methylazetidin-2-one: Similar structure but with the amino and methyl groups swapped.
3-Amino-4-ethylazetidin-2-one: An ethyl group instead of a methyl group at the fourth position.
Uniqueness: 3-Amino-4-methylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antibacterial agent and its role as a building block in chemical synthesis highlight its importance in research and industry .
属性
IUPAC Name |
3-amino-4-methylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKIBZBEXRTFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
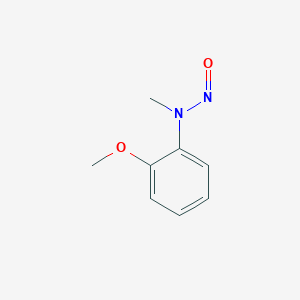
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
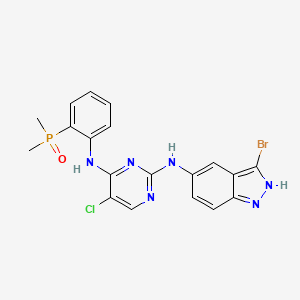

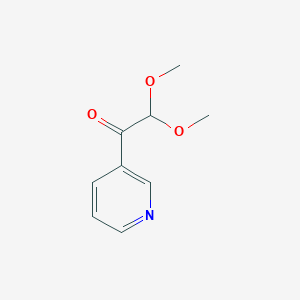
![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
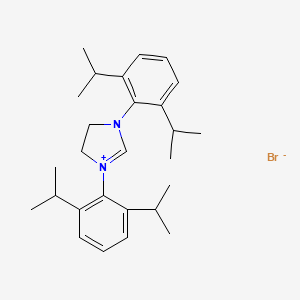
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
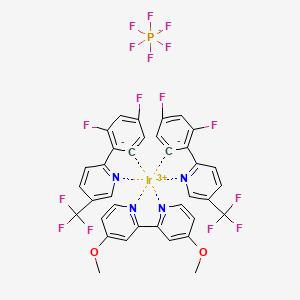
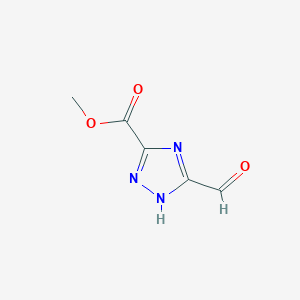
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)
